2-Bromo-2'-methylbenzophenone
Overview
Description
2-Bromo-2’-methylbenzophenone is an organic compound with the molecular formula C14H11BrO It is a derivative of benzophenone, where a bromine atom is substituted at the second position of one phenyl ring and a methyl group at the second position of the other phenyl ring
Mechanism of Action
Mode of Action
Brominated compounds like this often undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) replaces the bromine atom in the compound. This can result in significant changes to the compound’s structure and function .
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions, including elimination reactions and free radical reactions . These reactions can lead to changes in cellular processes and pathways.
Pharmacokinetics
The compound’s molecular weight (27514 g/mol ) suggests that it may be absorbed and distributed in the body. The presence of the bromine atom may also influence its metabolism and excretion, as halogens are often involved in phase II metabolic reactions.
Result of Action
Changes induced by brominated compounds can affect various cellular processes, potentially leading to altered cell function or viability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-2’-methylbenzophenone. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets. Additionally, the compound’s stability may be influenced by light and heat, given its use in the polymer industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’-methylbenzophenone typically involves the bromination of 2-methylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3). The reaction proceeds as follows:
- Dissolve 2-methylbenzophenone in a suitable solvent like carbon disulfide (CS2).
- Add bromine (Br2) dropwise to the solution while stirring.
- Introduce ferric bromide (FeBr3) to catalyze the reaction.
- Maintain the reaction mixture at a controlled temperature to ensure complete bromination.
- After the reaction is complete, isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production of 2-Bromo-2’-methylbenzophenone follows similar principles but on a larger scale. The process involves automated systems for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2’-methylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Reduction Reactions: The carbonyl group (C=O) can be reduced to a hydroxyl group (C-OH) using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group (COOH) using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: 2-Hydroxy-2’-methylbenzophenone or 2-Amino-2’-methylbenzophenone.
Reduction: 2-Bromo-2’-methylbenzhydrol.
Oxidation: 2-Bromo-2’-methylbenzoic acid.
Scientific Research Applications
2-Bromo-2’-methylbenzophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzophenone: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
2-Methylbenzophenone: Lacks the bromine atom, which affects its reactivity and interaction with nucleophiles.
4-Bromo-2’-methylbenzophenone: The bromine atom is positioned differently, leading to variations in its chemical behavior and applications.
Uniqueness
2-Bromo-2’-methylbenzophenone is unique due to the presence of both bromine and methyl substituents, which influence its reactivity and interactions in chemical and biological systems. This dual substitution pattern provides a balance of steric and electronic effects, making it a versatile compound for various applications.
Properties
IUPAC Name |
(2-bromophenyl)-(2-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAZHEPWAZEPMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641764 | |
Record name | (2-Bromophenyl)(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294878-57-2 | |
Record name | (2-Bromophenyl)(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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